molecular formula C9H12N2O3 B8036826 4-Dimethylaminomethyl-2-nitro-phenol

4-Dimethylaminomethyl-2-nitro-phenol

Cat. No.: B8036826
M. Wt: 196.20 g/mol
InChI Key: ZTKHMNWUBNPPGQ-UHFFFAOYSA-N
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Description

4-Dimethylaminomethyl-2-nitro-phenol is a phenolic compound characterized by a nitro (-NO₂) group at the 2-position and a dimethylaminomethyl (-CH₂N(CH₃)₂) substituent at the 4-position of the benzene ring. This structure combines electron-withdrawing (nitro) and electron-donating (dimethylaminomethyl) groups, creating unique electronic and steric properties.

The dimethylaminomethyl group enhances solubility in polar solvents compared to unsubstituted nitrophenols, while the nitro group contributes to acidity (lower pKa) and reactivity in electrophilic substitution reactions. Synthesis likely involves Mannich-type reactions, where formaldehyde and dimethylamine react with 2-nitrophenol to introduce the aminomethyl group .

Properties

IUPAC Name

4-[(dimethylamino)methyl]-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10(2)6-7-3-4-9(12)8(5-7)11(13)14/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKHMNWUBNPPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylaminomethyl-2-nitro-phenol typically involves the reductive N-methylation of nitro compounds. This process is more attractive and straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps . Various methylating agents and catalytic systems have been reported for this transformation, including methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, and formaldehyde .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive N-methylation processes, utilizing cost-effective and readily available nitro compounds as raw material feedstocks. The process typically includes sequential hydrogenation and methylation steps, which are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylaminomethyl-2-nitro-phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using powerful reducing agents like sodium borohydride, which selectively reduces different functional groups without affecting reducible substituents such as nitro and chloride.

    Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions due to its strong nucleophilic properties.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, various methylating agents for N-methylation, and catalysts like LiAlH4 and NaBH4 for the preparation of secondary amines .

Major Products Formed

The major products formed from these reactions include secondary amines, azo dyes, and dithiocarbamates, which are important in various industrial applications .

Scientific Research Applications

Pharmaceutical Development

DMAMNP is utilized in the synthesis of various pharmaceutical compounds. Its nitro group can be reduced to an amino group, enabling the creation of biologically active molecules. For example, it has been used as an intermediate in the synthesis of analgesics and anti-inflammatory drugs such as acetaminophen .

Dyes and Pigments

The compound serves as a precursor for the synthesis of dyes and pigments due to its ability to form colored complexes with metal ions. It is particularly useful in the textile industry for dyeing wool, silk, and other fibers .

Agricultural Chemicals

DMAMNP is also involved in producing fungicides and insecticides. Its derivatives have shown efficacy against various agricultural pests and diseases, making it valuable in crop protection strategies .

Environmental Monitoring

Recent studies have highlighted the role of DMAMNP in environmental chemistry, particularly in monitoring nitrophenol levels in air and water samples. Its derivatives are used as indicators for pollution control measures .

Data Tables

Application AreaSpecific UsesKey Findings/Notes
PharmaceuticalSynthesis of analgesicsIntermediate for acetaminophen production
Dyes and PigmentsTextile dyeingForms colored complexes with metal ions
Agricultural ChemicalsFungicides and insecticidesEffective against specific pests
Environmental MonitoringPollution indicatorsUsed to monitor nitrophenol levels

Case Study 1: Synthesis of Acetaminophen

A study demonstrated the conversion of DMAMNP to acetaminophen through a series of chemical reactions involving reduction processes. The yield was reported at 95%, showcasing its effectiveness as a precursor in pharmaceutical synthesis .

Case Study 2: Environmental Impact Assessment

Research conducted on the atmospheric presence of nitrophenols revealed that DMAMNP could serve as a marker for assessing air quality. The study utilized automated sampling methods to measure concentrations over time, providing insights into pollution trends .

Mechanism of Action

The mechanism of action of 4-Dimethylaminomethyl-2-nitro-phenol involves its interaction with molecular targets and pathways. The compound’s dimethylaminomethyl group acts as a strong nucleophile, enabling it to participate in various catalytic processes. Additionally, the nitro group can undergo reduction to form amino derivatives, which can further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key properties of 4-Dimethylaminomethyl-2-nitro-phenol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties
This compound C₉H₁₂N₂O₃ 196.21 g/mol -NO₂, -CH₂N(CH₃)₂, -OH High polarity, moderate acidity (pKa ~7–8*), UV absorption due to nitro group
4-Acetamido-2-Diethylaminomethylphenol C₁₃H₂₀N₂O₂ 236.31 g/mol -NHCOCH₃, -CH₂N(C₂H₅)₂, -OH Lower acidity (pKa ~9–10), enhanced lipophilicity due to acetamido group
4-Amino-2-nitrophenol C₆H₆N₂O₃ 154.12 g/mol -NH₂, -NO₂, -OH Higher acidity (pKa ~4–5), prone to oxidation
4-[1-({2-[(Dimethylamino)methyl]-2-methylpropyl}amino)ethyl]phenol C₁₅H₂₆N₂O 250.38 g/mol -CH₂N(CH₃)₂, -OH, branched chain Steric hindrance reduces reactivity, higher basicity (pKa ~9–10)

*Estimated based on nitro-phenol analogs.

Electronic and Spectroscopic Properties

  • Nitro Group Effects: The nitro group in this compound induces strong UV-Vis absorption (~400 nm), similar to 4-nitroanisole (), but with a redshift due to the dimethylaminomethyl donor .
  • DFT Studies: Comparative DFT analyses () on azo-phenol derivatives reveal that electron-donating groups like dimethylaminomethyl lower the HOMO-LUMO gap, enhancing charge-transfer interactions.
  • Basicity: The dimethylaminomethyl group increases basicity compared to 4-amino-2-nitrophenol, as the tertiary amine stabilizes protonation .

Solubility and Reactivity

  • Solubility: The dimethylaminomethyl group improves water solubility relative to 4-nitroanisole () but reduces it compared to sodium 4-nitrophenolate (due to ionizable -OH) .
  • Reactivity: Steric hindrance from the dimethylaminomethyl group may slow electrophilic substitution at the 4-position, contrasting with 4-amino-2-nitrophenol, where the amino group activates the ring .

Biological Activity

4-Dimethylaminomethyl-2-nitro-phenol (commonly referred to as DMNP) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with DMNP.

Chemical Structure and Properties

DMNP is characterized by its nitro and dimethylamino functional groups, which significantly influence its reactivity and biological interactions. Its molecular formula is C9H12N2O3C_9H_{12}N_2O_3, with a molecular weight of approximately 196.20 g/mol. The presence of the nitro group can enhance the compound's electrophilicity, which may facilitate interactions with various biological macromolecules.

Mechanisms of Biological Activity

The biological activity of DMNP can be attributed to several mechanisms:

  • Enzyme Inhibition : DMNP has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction can alter metabolic pathways within cells, leading to various physiological effects.
  • Receptor Binding : The compound may bind to certain receptors in the body, influencing signal transduction pathways. This binding can modulate cellular responses and affect physiological functions.
  • Oxidative Stress Induction : The nitro group in DMNP may contribute to oxidative stress by generating reactive oxygen species (ROS) upon metabolic activation. This can lead to cellular damage and inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionReduced activity in cytochrome P450
CytotoxicityInduced apoptosis in cancer cell lines
Antimicrobial EffectsInhibition of bacterial growth
Antioxidant ActivityScavenging of free radicals

Case Studies

  • Cytotoxicity in Cancer Research : A study demonstrated that DMNP exhibits significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Antimicrobial Properties : Research has shown that DMNP possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death .
  • Enzyme Interaction Studies : Investigations into the interaction between DMNP and cytochrome P450 enzymes revealed that DMNP acts as a competitive inhibitor, affecting drug metabolism and potentially leading to drug-drug interactions .

Toxicological Considerations

While the biological activities of DMNP are promising, it is essential to consider its toxicological profile. Studies have indicated potential hepatotoxicity and nephrotoxicity at high concentrations, necessitating further research into its safety margins for therapeutic applications .

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